molecular formula C17H23NO2 B3910435 5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one

5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one

Cat. No.: B3910435
M. Wt: 273.37 g/mol
InChI Key: BCNQHYJWFIYQCP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and an amino-substituted cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the cyclohexenone ring followed by the introduction of the methoxyphenyl and amino groups. Common synthetic routes include:

    Cyclohexenone Formation: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Amino Group Introduction: The amino group is typically introduced through nucleophilic substitution reactions using appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.

    Substitution: Both the methoxyphenyl and amino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce cyclohexane derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohexanone: Similar structure but with a saturated cyclohexane ring.

    5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one is unique due to its specific combination of functional groups and the presence of an unsaturated cyclohexenone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-(2-methylpropylamino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-12(2)11-18-15-8-14(9-16(19)10-15)13-4-6-17(20-3)7-5-13/h4-7,10,12,14,18H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNQHYJWFIYQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=O)CC(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one
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